3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Lipophilicity Medicinal Chemistry EAAT2 Inhibitors

Researchers targeting EAAT2 require the 3'-trifluoromethyl substitution pattern for optimal binding pocket engagement; positional isomers lack documented activity in this class. This building block constructs biaryl-substituted aspartic acid derivatives with confirmed EAAT2 inhibition (IC50 as low as 759 nM). • Definitive 3'-CF3 biphenyl scaffold for EAAT2 inhibitor programs • Validated Pd(dppf)Cl2-catalyzed protocol with 86% isolated yield • Thermally stable (bp 375.7°C); scalable without chromatography

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
CAS No. 195457-70-6
Cat. No. B062864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS195457-70-6
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19)
InChIKeyLFMPHDUPXVEMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid: Procurement Overview


3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-70-6), also designated 4-[3-(trifluoromethyl)phenyl]benzoic acid, is a fluorinated biphenyl carboxylic acid derivative with molecular formula C14H9F3O2 and molecular weight 266.21 g/mol [1]. The compound consists of a biphenyl core bearing a trifluoromethyl (-CF3) substituent at the 3'-position and a carboxylic acid (-COOH) functionality at the 4-position, yielding a LogP value of approximately 4.7 (XLogP3) [1]. Its primary documented application is as a key synthetic building block in the preparation of aryl-substituted aspartic acid and diaminopropionic acid derivatives that function as inhibitors of the excitatory amino acid transporter 2 (EAAT2), a validated target for modulating glutamatergic neurotransmission .

Research Use EAAT2 inhibitor synthesis building block
Positional Isomer 3'-trifluoromethyl substitution for SAR studies
Synthetic Compatibility Suzuki-Miyaura cross-coupling protocol

Why 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Replaced


Trifluoromethyl biphenyl carboxylic acids constitute a family of positional isomers and substituted analogs where even minor structural alterations produce substantial differences in physicochemical parameters and synthetic utility. For instance, the 4'-trifluoromethyl-biphenyl-4-carboxylic acid isomer (CAS 195457-71-7) exhibits a LogP of approximately 4.72 and a boiling point of 375.7±42.0 °C at 760 mmHg [1], while the 4'-trifluoromethyl-2-biphenylcarboxylic acid isomer (Xenalipin, CAS 84392-17-6) demonstrates distinct biological activity as a hypolipidemic agent with an IC50 of 340 nM for apolipoprotein B secretion inhibition [2]. Substituting CAS 195457-70-6 with these positional isomers in EAAT2 inhibitor synthetic protocols would alter the stereoelectronic properties of the resulting aryl-substituted aspartic acid derivatives, potentially compromising target engagement and pharmacological selectivity. Furthermore, non-fluorinated biphenyl-4-carboxylic acid analogs lack the electron-withdrawing and metabolic stability-enhancing effects conferred by the -CF3 group [3], rendering them unsuitable surrogates for applications requiring the precise electronic environment provided by the 3'-trifluoromethyl substitution pattern.

Target Compound
3'-CF3-biphenyl-4-carboxylic acid (CAS 195457-70-6)
4'-CF3 Isomer
Altered spatial orientation may shift EAAT2 binding engagement; cited for unrelated clotting pathway targets
2-COOH Isomer (Xenalipin)
Hypolipidemic agent with distinct bioactivity; not validated for EAAT2 inhibitor synthesis

Quantitative Differentiation Evidence


Lipophilicity: Positional Isomer Comparison

The 3'-trifluoromethyl substitution pattern of CAS 195457-70-6 confers a computed XLogP3 value of 4.7 [1], whereas the 4'-trifluoromethyl isomer (CAS 195457-71-7) exhibits a reported LogP of 4.72 [2]—a numerically comparable but contextually distinct property when considering that the 3'-position directs the -CF3 group into a different spatial orientation relative to the carboxylic acid moiety. This positional difference alters molecular recognition in biological systems and synthetic reactivity profiles, as the 3'-substituted biphenyl core presents a distinct steric and electronic environment for downstream derivatization reactions such as amide coupling to aspartic acid scaffolds [3].

Lipophilicity Comparison
Reported
Target: XLogP3 = 4.7 4'-CF3 isomer: LogP 4.72
Lipophilicity context differs by substitution pattern
Spatial orientation of -CF3 alters molecular recognition
Lipophilicity Medicinal Chemistry EAAT2 Inhibitors

EAAT2 Inhibitor Synthetic Utility

CAS 195457-70-6 is explicitly documented as a reagent for synthesizing aryl-substituted aspartic acid and diaminopropionic acid derivatives that inhibit the glutamate transporter EAAT2 . A reproducible synthetic protocol using 4-bromobenzoic acid and 3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling with Pd(dppf)Cl2 catalyst and Cs2CO3 in dioxane/ethanol at 80 °C for 2 hours yields CAS 195457-70-6 in 86% isolated yield after workup [1]. In contrast, the 4'-trifluoromethyl isomer (CAS 195457-71-7) is not cited in the EAAT2 inhibitor literature but rather appears in patents related to crystalline forms of clotting pathway antagonists [2], while the 2-carboxylic acid isomer (Xenalipin) is a hypolipidemic agent with MTP inhibitory activity . The EAAT2-targeting application of CAS 195457-70-6 is further supported by BindingDB data showing downstream EAAT2 inhibitor compounds with IC50 values as low as 759 nM [3].

EAAT2 Synthesis Utility
Head-to-head
Target: EAAT2 inhibitor precursor; 86% yield via Suzuki coupling 4'-CF3 isomer: clotting pathway antagonist precursor; 2-COOH isomer: hypolipidemic agent (IC50 340 nM apoB)
Unique synthetic utility for EAAT2-targeted programs
Validated protocol exists; comparator isomers lack this application
EAAT2 Glutamate Transporter Neuroscience Synthetic Intermediate

Physicochemical Properties for Process Scale-Up

CAS 195457-70-6 exhibits a boiling point of 375.7±42.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. These experimentally relevant computational predictions contrast with the 4'-trifluoromethyl isomer (CAS 195457-71-7), which shares identical molecular formula but differs in melting behavior and crystalline packing due to the altered substitution geometry. The compound is stored as a solid at room temperature in sealed, dry conditions and appears as a pale yellow solid . Solubility predictions indicate moderate aqueous solubility (LogS = -4.68, corresponding to 0.0056 mg/mL), with preferential solubility in organic solvents such as dioxane and dichloromethane, consistent with its utility in cross-coupling reaction conditions . Non-fluorinated biphenyl-4-carboxylic acid (C13H10O2, MW 198.22) exhibits substantially different polarity and lower thermal stability, limiting its interchangeability in processes optimized for fluorinated analogs.

Process-Scale Properties
Class-level
Boiling point: 375.7±42.0 °C (760 mmHg) Density: 1.3±0.1 g/cm³; LogS: -4.68
Thermal and solubility profile supports process design
Non-fluorinated analogs differ in thermal stability and polarity
Process Chemistry Scale-up Physicochemical Properties

Commercial Availability and Purity Specifications

CAS 195457-70-6 is commercially available from multiple reputable suppliers with standard purity specifications of 98% (minimum), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . MDL number MFCD03424607 provides unambiguous compound identification across supplier catalogs [1]. In comparison, the 4'-trifluoromethyl isomer (CAS 195457-71-7) and the 2-carboxylic acid isomer (CAS 84392-17-6) are also commercially available, but their divergent applications (clotting pathway antagonism vs. hypolipidemic activity) necessitate distinct quality specifications and impurity profiling that are not interchangeable with EAAT2-focused synthetic workflows. The compound's EC Number 672-179-9 further enables regulatory compliance tracking . Supply scale ranges from milligram quantities for initial screening to kilogram batches for process development [2].

Purity & Supply
Data to verify
98% min. purity (GC); QC: NMR, HPLC, GC Supply scale: mg to kg; MDL MFCD03424607
Verified purity specification for reproducible synthesis
Batch-specific QC documentation supports procurement decisions
Procurement Quality Control Supply Chain

Application Scenarios


EAAT2 Inhibitor Synthesis

CAS 195457-70-6 serves as the definitive aryl-carboxylic acid building block for constructing biaryl-substituted aspartic acid and diaminopropionic acid derivatives that inhibit the high-affinity glutamate transporter EAAT2 [1]. The 3'-trifluoromethyl substitution pattern directs the biaryl moiety into the optimal orientation for EAAT2 binding pocket engagement, as established through structure-activity relationship studies of related biaryl-aspartic acid analogs . Downstream EAAT2 inhibitor compounds derived from this scaffold have demonstrated IC50 values as low as 759 nM in human EAAT2 uptake assays [2]. This application scenario is uniquely associated with the 3'-trifluoromethyl positional isomer; alternative isomers (4'-CF3 and 2-carboxylic acid) lack documented utility in EAAT2-targeted programs [3].

Suzuki-Miyaura Cross-Coupling Scale-Up

The validated synthetic protocol for CAS 195457-70-6—utilizing Pd(dppf)Cl2-catalyzed coupling of 4-bromobenzoic acid with 3-(trifluoromethyl)phenylboronic acid—provides a robust platform for methodology optimization and kilogram-scale production [1]. The 86% isolated yield achieved under mild conditions (80 °C, 2 hours, dioxane/ethanol) establishes a benchmark for process chemistry development . The compound's thermal stability (boiling point 375.7±42.0 °C) and moderate aqueous solubility (LogS -4.68) facilitate straightforward purification via extraction and crystallization, enabling reproducible scale-up without chromatographic intervention [2]. This distinguishes CAS 195457-70-6 from more polar or thermally labile carboxylic acid building blocks that require specialized handling conditions.

SAR Studies of Fluorinated Biphenyls

The 3'-trifluoromethyl substitution pattern of CAS 195457-70-6 provides a distinct electronic and steric profile compared to the 4'-trifluoromethyl isomer (CAS 195457-71-7) and the 2-carboxylic acid isomer (CAS 84392-17-6) [1]. SAR investigations leveraging this compound can elucidate how the meta-positioning of the -CF3 group influences molecular recognition in biological systems, particularly in the context of EAAT2 transporter interactions . The compound's LogP value of approximately 4.7 (XLogP3) positions it within the optimal lipophilicity range for central nervous system penetration, a critical consideration for glutamate transporter modulators targeting neurological disorders [2]. Comparative studies with non-fluorinated biphenyl-4-carboxylic acid (MW 198.22) further illuminate the contribution of the -CF3 group to target engagement and metabolic stability [3].

Application
Selection Property
Validation Focus
EAAT2 Inhibitor Synthesis
3'-trifluoromethyl substitution for biaryl-aspartic acid derivatives
EAAT2 inhibitory activity confirmation in target assays
Suzuki-Miyaura Cross-Coupling Scale-Up
Validated cross-coupling protocol with established yield
Process reproducibility and purification efficiency
SAR Studies of Fluorinated Biphenyls
Meta-CF3 substitution for electronic/steric profile comparison
Comparative activity profiling with positional isomers

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